![molecular formula C16H14FN3O B13841320 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one CAS No. 219533-65-0](/img/structure/B13841320.png)
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one
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Overview
Description
2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound is notable for its unique structure, which includes a fluorophenyl group and trideuteromethyl substitution, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this compound, the synthesis may start with the preparation of the 7-amino-5-(2-fluorophenyl) intermediate, followed by the introduction of the trideuteromethyl group. Common reagents used in these reactions include amines, fluorobenzenes, and deuterated methylating agents. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition. The use of advanced purification techniques such as chromatography and crystallization would be essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzodiazepin-2-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to nitro or other oxidized forms.
Reduction: Reduction of the carbonyl group to alcohols or amines.
Substitution: Halogenation, alkylation, and acylation reactions on the benzene ring or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzodiazepines, while reduction can produce benzodiazepine alcohols or amines.
Scientific Research Applications
Neuropharmacology
Benzodiazepines are primarily known for their effects on the central nervous system (CNS). Research indicates that derivatives of 2H-1,4-benzodiazepin-2-one exhibit anxiolytic and sedative properties. For example, studies have shown that certain derivatives can modulate GABA_A receptor activity, leading to enhanced inhibitory neurotransmission .
Anticancer Activity
Recent investigations have highlighted the potential of benzodiazepine derivatives as anticancer agents. A study demonstrated that a related compound acted as a dual antagonist for NOD1 and NOD2 receptors, inhibiting inflammatory signaling pathways associated with cancer proliferation . This suggests that benzodiazepine derivatives may serve as adjuvants in cancer therapy by enhancing the efficacy of conventional treatments.
Imaging Agents
Another promising application is in the development of imaging agents for neurological disorders. Novel benzodiazepine derivatives have been synthesized for use in positron emission tomography (PET) imaging targeting metabotropic glutamate receptors (mGluR2) . These compounds could facilitate early diagnosis and monitoring of neurodegenerative diseases.
Case Studies
Mechanism of Action
The mechanism of action of 2H-1,4-Benzodiazepin-2-one derivatives involves their interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, these compounds enhance the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the fluorophenyl group and trideuteromethyl substitution may influence the binding affinity and selectivity of the compound for different receptor subtypes .
Comparison with Similar Compounds
Similar Compounds
7-Amino-2,3-dihydro-5-phenyl-1H-1,4-benzodiazepin-2-one: A closely related compound with similar pharmacological properties.
Oxazepam: Another benzodiazepine derivative with a hydroxyl group at the 3-position.
Diazepam: A well-known benzodiazepine with a similar core structure but different substituents.
Uniqueness
The uniqueness of 2H-1,4-Benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one lies in its specific substitutions, which may confer distinct pharmacokinetic and pharmacodynamic properties. The trideuteromethyl group, in particular, can affect the metabolic stability and distribution of the compound in biological systems.
Biological Activity
The compound 2H-1,4-benzodiazepin-2-one, 7-amino-5-(2-fluorophenyl)-1,3-dihydro-1-(methyl-d3)-(9CI); 9-amino-6-(2-fluorophenyl)-2-trideuteromethyl-2,5-diazabicyclo[5.4.0]undeca-5,8,10,12-tetraen-3-one is a complex benzodiazepine derivative that has garnered attention for its potential biological activities. Benzodiazepines are known for their diverse pharmacological effects, including anxiolytic, anticonvulsant, and neuroprotective properties. This article reviews the biological activity of this specific compound and its derivatives based on current literature.
Chemical Structure and Synthesis
The structural complexity of the compound includes multiple functional groups that contribute to its biological activity. The synthesis often involves modifications of the benzodiazepine core to enhance potency and selectivity for various biological targets. Research indicates that modifications at specific positions can significantly influence the pharmacological profile of these compounds.
Antiviral Activity
Research has shown that certain benzodiazepine derivatives possess anti-HIV activity. For instance, modifications in the 1,4-benzodiazepine structure have led to compounds that inhibit HIV-1 replication effectively. A study indicated that while some derivatives exhibit modest activity compared to others, they still demonstrate significant antiviral properties against HIV-1 .
Anticonvulsant Properties
Benzodiazepines are well-known for their anticonvulsant effects. Compounds derived from 2H-1,4-benzodiazepin-2-one have been evaluated in animal models for their ability to prevent seizures. In one study, various azomethine derivatives of 1,3-dihydro-2H-1,4-benzodiazepin-2-one were tested against picrotoxin-induced seizures in rats. The results showed that some compounds provided substantial protection against convulsions, outperforming standard medications like diazepam .
Binding Affinity Studies
Structure-activity relationship (SAR) studies have highlighted the importance of specific substitutions in enhancing binding affinity at benzodiazepine receptors. For example, the introduction of halogen atoms and other substituents at key positions has been shown to improve receptor affinity and biological efficacy .
Case Study 1: Antiviral Efficacy
A study focused on the synthesis of modified benzodiazepines revealed that certain derivatives could inhibit HIV replication by targeting viral enzymes crucial for replication. The most effective compounds demonstrated a significant reduction in viral load in vitro .
Case Study 2: Anticonvulsant Activity
In a comparative analysis of various benzodiazepine derivatives, researchers observed that specific structural modifications led to enhanced anticonvulsant activity. For instance, compounds with a methyl group at position 10 showed increased efficacy in seizure models compared to their non-methylated counterparts .
Data Table: Biological Activities of Selected Benzodiazepine Derivatives
Properties
CAS No. |
219533-65-0 |
---|---|
Molecular Formula |
C16H14FN3O |
Molecular Weight |
286.32 g/mol |
IUPAC Name |
7-amino-5-(2-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3 |
InChI Key |
LTCDLGUFORGHGY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
Canonical SMILES |
CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F |
Origin of Product |
United States |
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